![molecular formula C15H15NO6 B4669864 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid CAS No. 29378-16-3](/img/structure/B4669864.png)
2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Overview
Description
2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CPID, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. CPID is a derivative of phthalic acid and has a unique structure that makes it an interesting molecule to study. In
Scientific Research Applications
2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied extensively for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and inflammation. Specifically, 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting these enzymes, 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid may be able to prevent the spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have antioxidant activity, which could be beneficial in the prevention of oxidative stress-related diseases. 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been found to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its stability. 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a relatively stable compound that can be stored for long periods of time without degradation. Additionally, 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid is soluble in a variety of solvents, which makes it easy to work with in the lab. However, one limitation of using 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its cost. 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
Future Directions
There are a number of future directions for research on 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of research could focus on the development of new cancer therapies that incorporate 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid and its effects on specific enzymes and pathways. Another area of research could focus on the development of new synthetic methods for 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid that are more cost-effective and environmentally friendly. Overall, 2-(5-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a promising compound with a wide range of potential applications in scientific research.
properties
IUPAC Name |
2-(5-carboxypentyl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c17-12(18)4-2-1-3-7-16-13(19)10-6-5-9(15(21)22)8-11(10)14(16)20/h5-6,8H,1-4,7H2,(H,17,18)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAXXAMDSKKHPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365002 | |
Record name | 4-carboxy-N-(5-carboxypentyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29378-16-3 | |
Record name | 4-carboxy-N-(5-carboxypentyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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